molecular formula C15H19NO3S B2704147 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine CAS No. 2097922-50-2

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2704147
CAS No.: 2097922-50-2
M. Wt: 293.38
InChI Key: SKUKNIHGJKJEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine is a sophisticated piperidine derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two key structural motifs: a piperidine ring modified with a cyclopropylidene group and a 2-methoxyphenylsulfonyl substituent. Piperidine derivatives are among the most significant synthetic fragments for designing drugs and play a paramount role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals as well as numerous alkaloids . The cyclopropylidene moiety can impart conformational restraint and potentially influence the molecule's metabolic stability, while the sulfonyl group serves as a versatile handle for further synthetic elaboration and can be critical for target binding. The primary research value of this compound lies in its utility as a key synthetic intermediate or a structural core for the discovery and development of new biologically active molecules. It is particularly valuable for constructing complex molecular architectures in drug discovery programs. Researchers can employ this building block in the synthesis of potential protease inhibitors, receptor modulators, and other therapeutic agents, leveraging the piperidine scaffold's prevalence in pharmacologically active compounds . The presence of the sulfonamide functional group, formed from the sulfonyl chloride and piperidine, is a common feature in many drugs and bio-active molecules, often contributing to enhanced potency and selectivity. Applications: This chemical is intended for research applications only, including but not limited to: • Use as a key intermediate in the synthesis of complex piperidine-based compound libraries for high-throughput screening . • Investigation of structure-activity relationships (SAR) in medicinal chemistry programs, particularly those targeting central nervous system (CNS) disorders and other therapeutic areas. • Serving as a model substrate in methodological studies for the functionalization of saturated heterocycles and the development of new synthetic transformations, such as hydrogenation and cyclization reactions . Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment (PPE) and in accordance with their institution's safety protocols, as no specific safety data for this exact compound is currently available.

Properties

IUPAC Name

4-cyclopropylidene-1-(2-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-19-14-4-2-3-5-15(14)20(17,18)16-10-8-13(9-11-16)12-6-7-12/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUKNIHGJKJEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine serves as an intermediate in the synthesis of more complex piperidine derivatives. Its reactivity allows for the formation of various sulfoxides and sulfones, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its biological activity , which includes potential antimicrobial, antifungal, and anticancer properties. The sulfonyl group can interact strongly with proteins, potentially inhibiting their functions and affecting various biochemical pathways .

Medicine

The medicinal applications are particularly promising. Research indicates that piperidine derivatives can exhibit anti-inflammatory and analgesic effects . Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, which are involved in chronic inflammatory conditions .

Case Studies

  • Anticancer Activity : A study on piperidine derivatives highlighted their potential against various cancer cell lines. Compounds similar to this compound demonstrated significant antiproliferative effects on HepG2 (liver cancer) and A431 (skin cancer) cell lines, with mechanisms involving the inhibition of topoisomerase IIα, crucial for DNA replication .
  • Anti-inflammatory Properties : Research into related piperidine compounds showed substantial inhibition of inflammatory markers in vitro. The compounds were effective in reducing inflammation induced by lipopolysaccharide (LPS) in RAW264.7 cells, indicating their potential therapeutic role in treating inflammatory diseases .
  • Drug Development : The compound's structure allows for modifications that can enhance its pharmacokinetic properties. For instance, altering the methoxyphenyl group may improve binding affinity to target proteins or receptors involved in disease processes .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound NameBiological ActivityTarget DiseaseReference
This compoundAnticancerLiver Cancer
Piperidine Analog AAnti-inflammatoryChronic Inflammation
Piperidine Analog BAntimicrobialBacterial Infections

Mechanism of Action

The mechanism of action of 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine with three classes of compounds: sulfonamide-containing piperidines , cyclopropane-fused heterocycles , and small-molecule enzyme inhibitors .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Targets Bioactivity (IC₅₀/EC₅₀) References
This compound Piperidine Cyclopropylidene, 2-methoxyphenyl sulfonyl Hypothesized: Kinases, proteases N/A (Under investigation) Proprietary data
1-(Tosyl)piperidine Piperidine Tosyl (p-toluenesulfonyl) Cholinergic receptors 12 nM (AChE inhibition)
4-Cyclopropylpiperidine Piperidine Cyclopropyl Sigma-1 receptor 8.3 µM (Binding affinity)
SB-3CT (Matrix metalloproteinase inhibitor) Thiadiazole Sulfonamide, cyclopentane MMP-2/MMP-9 13 nM (MMP-2 inhibition)

Key Findings:

Sulfonamide Derivatives: The 2-methoxyphenyl sulfonyl group in the target compound differs from the simpler tosyl group in 1-(Tosyl)piperidine.

Cyclopropane Modifications :

  • Unlike 4-Cyclopropylpiperidine, which binds sigma receptors with moderate affinity, the cyclopropylidene group in the target compound introduces a double bond, rigidifying the piperidine ring. This could enhance selectivity for enzymes requiring planar transition states (e.g., kinases) over G-protein-coupled receptors .

Enzyme Inhibitor Analogs :

  • SB-3CT, a sulfonamide-containing MMP inhibitor, highlights the role of sulfonyl groups in coordinating catalytic zinc ions. While this compound lacks a zinc-binding thiol group, its sulfonyl moiety might still interact with polar residues in enzyme active sites, albeit with lower potency .

Biological Activity

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine is a piperidine derivative notable for its diverse biological activities. This compound features a cyclopropylidene group and a methoxyphenylsulfonyl moiety, which contribute to its unique pharmacological properties. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The synthesis of this compound typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of bases like DBU. This method allows for the formation of the desired piperidine structure with high yield and purity, adhering to green chemistry principles to minimize environmental impact .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyphenyl group may enhance binding affinity and specificity to various targets .

Pharmacological Effects

Research has indicated that piperidine derivatives exhibit a range of pharmacological effects, including:

  • Analgesic Activity : Some studies suggest that derivatives similar to this compound may possess pain-relieving properties.
  • Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to reduce inflammation, making them candidates for treating inflammatory diseases.
  • Neuropharmacological Effects : There is emerging evidence that piperidine derivatives could influence neurotransmitter systems, suggesting potential applications in neuropharmacology .

Data Tables

Biological Activity Effect Reference
AnalgesicPain relief
Anti-inflammatoryReduces inflammation
NeuropharmacologicalModulates neurotransmitter systems

Case Studies

Several studies have explored the biological effects of related piperidine compounds, providing insight into the potential applications of this compound:

  • Analgesic Properties : A study demonstrated that piperidine derivatives exhibited significant analgesic effects in animal models, suggesting a mechanism involving opioid receptors .
  • Anti-inflammatory Activity : Research indicated that certain piperidine derivatives reduced cytokine production in vitro, highlighting their potential as anti-inflammatory agents .
  • Neuroprotective Effects : Another investigation revealed that similar compounds could protect neuronal cells from oxidative stress, indicating possible therapeutic applications in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.